Testosterone propionate
Overview
Description
Synthesis Analysis
Testosterone propionate is synthesized in several stages. The first stage involves the reaction of testosterone with pyridine at 80 degrees Celsius for 0.5 hours . The second stage involves the reaction of the product with propionic acid anhydride and dmap at 25 degrees Celsius for 3.75 hours .Molecular Structure Analysis
The molecular formula of testosterone propionate is C22H32O3 . The crystal structures of testosterone, including enanthate, cypionate, decanoate, and undecanoate, were determined by X-ray single crystal diffraction . The analysis of structural features was accomplished by computational methods in terms of the type of intermolecular interactions, crystal energies, and Hirshfeld surfaces analysis .Chemical Reactions Analysis
Testosterone propionate is described as an ester of some lower acids (often propionate) .Physical And Chemical Properties Analysis
Testosterone propionate appears as odorless white or yellowish-white crystals or a white or creamy-white crystalline powder . Its molecular weight is 344.5 g/mol .Scientific Research Applications
Oxidative Stress and Cytokine Gene Expression
Testosterone propionate has been studied for its effects on oxidative stress and cytokine gene expression in endosulfan-treated mice. The research demonstrated that testosterone propionate alleviates oxidative stress induced by endosulfan and partially reverses changes in cytokine gene expression, suggesting its potential role in managing oxidative stress and immune response modulation (Jia, Wu, Zhou, & Wang, 2012).
Behavioral and Physiological Parameters in Mice
A study on mice investigated the impact of chronic administration of high doses of testosterone propionate on behavioral and physiological parameters, particularly focusing on aggression and coping styles. This research provides insights into the neuropsychological effects of testosterone propionate (Martínez-Sanchís, Arnedo, Salvador, Moya-Albiol, & González-Bono, 2003).
Testicular Antioxidant System
Testosterone propionate's role in the testicular antioxidant system was explored, showing its significant impact on lipid peroxidation levels and activities of various enzymes related to oxidative stress, such as superoxide dismutase and catalase. This study contributes to understanding the hormonal regulation of reproductive organ health (Chainy, Samantaray, & Samanta, 2009).
Mitochondrial Function and Apoptosis in Gastric Mucosa
Research on the effects of testosterone propionate on oxidative stress, mitochondrial function, and apoptosis in gastric mucosa of orchiectomized rats revealed its protective role. The study suggests testosterone's ability to maintain mitochondrial function and mediate apoptosis signaling pathways (Kang, Jia, Ping, Liu, Yan, Xing, & Yan, 2018).
Testosterone and Vitamin E on Antioxidant System in Rabbit Testis
A study focused on the effects of testosterone propionate and vitamin E on the antioxidant system in rabbit testis. It concluded that testosterone propionate administration led to oxidative stress, which could be mitigated by vitamin E treatment, indicating the drug's oxidative potential and its interaction with antioxidants (Aydilek, Aksakal, & Karakilcik, 2004).
Mesenchymal Stem Cells and Anti-Cancer Efficacy
Testosterone propionate's effects on bone marrow-derived mesenchymal stem cells' proliferation, viability, and anti-cancer efficacy were explored. The findings indicate that testosterone propionate promotes stem cell proliferation and survival without hampering their differentiation capacities (Aru, Akdeniz, Dagdeviren, Gürel, & Yanikkaya Demirel, 2023).
Antidepressant-Like Effect of Noradrenergic Drugs
A study on the antidepressant-like effects of testosterone propionate in male rats suggests its role in modulating the actions of certain antidepressants, particularly those targeting noradrenaline reuptake, highlighting the interaction between hormones and psychiatric medications (Martínez-Mota & Fernández‐Guasti, 2004).
Reproductive Toxicity Protection
Research on the protective effects of testosterone propionate against reproductive toxicity caused by endosulfan in male mice indicates its potential to mitigate the toxic impacts on reproductive health (Wang, Xu, Zhou, Wu, Li, Qiao, Li, & Sun, 2016).
Testosterone and Cardiac Capillaries
A study on the response of cardiac capillaries to exercise in the context of testosterone-propionate administration provides insights into its cardiovascular effects, particularly under physical exercise conditions (Tagarakis, Bloch, Hartmann, Hollmann, & Addicks, 2000).
Safety And Hazards
Testosterone propionate should be handled with care. Avoid dust formation, breathing mist, gas or vapors, contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Recent studies have suggested that treatment with supraphysiological levels of testosterone can retard prostate cancer growth . Understanding how bipolar androgen therapy (BAT) works at the molecular and cellular levels might help to develop biomarkers for patient stratification and to rationally combine BAT with other agents to achieve increased efficacy . Another study suggested that testosterone propionate activated the Nrf2-ARE pathway in ageing rats and ameliorated the age-related changes in liver .
properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h13,16-19H,4-12H2,1-3H3/t16-,17-,18-,19-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMMFKSKQVNJMI-BLQWBTBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
Record name | TESTOSTERONE PROPIONATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9036515 | |
Record name | Testosterone propionate | |
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Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Testosterone propionate appears as odorless white or yellowish-white crystals or a white or creamy-white crystalline powder. (NTP, 1992), Solid | |
Record name | TESTOSTERONE PROPIONATE | |
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Record name | Testosterone Propionate | |
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Solubility |
less than 1 mg/mL at 76.1 °F (NTP, 1992), 5.02e-03 g/L | |
Record name | TESTOSTERONE PROPIONATE | |
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Mechanism of Action |
The effects of testosterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors. Free testosterone (T) is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5alpha-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5alpha-reductase. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the androgen effects. | |
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Product Name |
Testosterone propionate | |
CAS RN |
57-85-2 | |
Record name | TESTOSTERONE PROPIONATE | |
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Record name | Testosterone propionate | |
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Record name | Testosterone propionate | |
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Record name | Testosterone Propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015489 | |
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Melting Point |
244 to 252 °F (NTP, 1992), 118-123 °C | |
Record name | TESTOSTERONE PROPIONATE | |
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Record name | Testosterone propionate | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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